![molecular formula C19H19ClN2O3 B2792884 2,5-dimethyl-N-(3-(pyridin-2-yloxy)benzyl)furan-3-carboxamide hydrochloride CAS No. 2034522-56-8](/img/structure/B2792884.png)
2,5-dimethyl-N-(3-(pyridin-2-yloxy)benzyl)furan-3-carboxamide hydrochloride
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Overview
Description
2,5-dimethyl-N-(3-(pyridin-2-yloxy)benzyl)furan-3-carboxamide hydrochloride is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as GSK-J4 and has been found to have a range of biochemical and physiological effects. In
Mechanism of Action
Target of Action
Similar compounds with indole and imidazole moieties have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
This interaction could potentially alter the function of the target, leading to a cascade of biochemical reactions .
Biochemical Pathways
For instance, indole derivatives have been found to influence pathways related to inflammation, cancer, and viral infections . Similarly, imidazole derivatives have been associated with pathways related to antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have potential antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects .
Advantages and Limitations for Lab Experiments
One advantage of using GSK-J4 in lab experiments is its specificity for JMJD3 and other histone demethylases. This specificity allows researchers to study the effects of inhibiting these enzymes on gene expression and cellular function. However, one limitation of using GSK-J4 is its potential off-target effects. GSK-J4 has been found to inhibit other enzymes in addition to histone demethylases, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on GSK-J4. One area of interest is the development of more specific inhibitors of JMJD3 and other histone demethylases. This could lead to the development of more targeted therapies for diseases that involve changes in gene expression. Another area of interest is the study of the effects of GSK-J4 on specific diseases, such as cancer and inflammatory disorders. This could lead to the development of new treatments for these diseases based on epigenetic regulation of gene expression.
In conclusion, GSK-J4 is a chemical compound that has been studied for its potential use in scientific research. Its inhibition of histone demethylases, particularly JMJD3, has implications for the treatment of various diseases. Further research is needed to fully understand the biochemical and physiological effects of GSK-J4 and its potential as a therapeutic agent.
Synthesis Methods
The synthesis method of GSK-J4 involves several steps. First, 2,5-dimethylfuran is reacted with 3-bromoanisole to form 2,5-dimethyl-3-(3-methoxyphenyl)furan. This compound is then reacted with 3-(pyridin-2-yloxy)benzaldehyde to form 2,5-dimethyl-N-(3-(pyridin-2-yloxy)benzyl)furan-3-carboxamide. Finally, this compound is treated with hydrochloric acid to form 2,5-dimethyl-N-(3-(pyridin-2-yloxy)benzyl)furan-3-carboxamide hydrochloride.
Scientific Research Applications
GSK-J4 has been studied for its potential use in scientific research, particularly in the field of epigenetics. Epigenetics is the study of changes in gene expression that are not caused by changes in the DNA sequence. GSK-J4 has been found to inhibit the activity of the enzyme JMJD3, which is involved in the epigenetic regulation of gene expression. This inhibition can lead to changes in gene expression and may have implications for the treatment of various diseases, including cancer and inflammatory disorders.
properties
IUPAC Name |
2,5-dimethyl-N-[(3-pyridin-2-yloxyphenyl)methyl]furan-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3.ClH/c1-13-10-17(14(2)23-13)19(22)21-12-15-6-5-7-16(11-15)24-18-8-3-4-9-20-18;/h3-11H,12H2,1-2H3,(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBPDLXVGCVAEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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